Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Formula

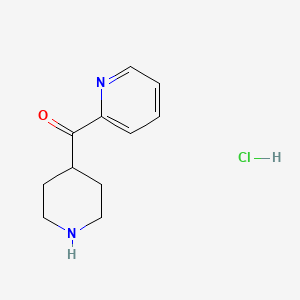

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes its molecular structure and composition. The name systematically breaks down the compound's architecture, indicating the presence of a piperidine ring at the 4-position connected to a methanone group, which in turn is linked to a pyridin-2-yl substituent, with the entire structure existing as a hydrochloride salt. The structural formula reveals a ketone bridge connecting the heterocyclic systems, where the carbonyl carbon serves as the central linking point between the piperidine and pyridine rings.

The molecular structure can be represented through the SMILES notation as O=C(c1ccccn1)C1CCNCC1.Cl, which provides a linear textual representation of the compound's connectivity. This notation clearly illustrates the ketone functional group (C=O) positioned between the pyridine ring (c1ccccn1) and the piperidine ring (C1CCNCC1), with the hydrochloride counterion represented separately. The structural arrangement places the ketone at the 4-position of the piperidine ring and the 2-position of the pyridine ring, creating a specific spatial orientation that influences the compound's chemical properties and biological activity.

Properties

IUPAC Name |

piperidin-4-yl(pyridin-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10;/h1-3,6,9,12H,4-5,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQBTRUXUIVJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride typically involves the reaction of piperidine with pyridine-2-carbonyl chloride in the presence of a suitable acid catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0°C to 25°C.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production rate and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Neuropharmacology

Piperidine derivatives, including piperidin-4-yl(pyridin-2-yl)methanone hydrochloride, have been extensively studied for their neuropharmacological properties. They exhibit activity as serotonin receptor ligands, particularly targeting 5-HT1F receptors, which are implicated in various neurological disorders. Research indicates that these compounds can inhibit neuronal protein extravasation, suggesting potential utility in treating migraines and other neurogenic conditions .

Anticancer Activity

The benzoylpiperidine fragment, closely related to piperidin-4-yl(pyridin-2-yl)methanone, has been identified in numerous bioactive compounds with anticancer properties. These compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structural motif allows for modifications that enhance selectivity and potency against specific tumor types.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives against a range of pathogens, including resistant strains of bacteria like MRSA and E. coli. The introduction of piperidine moieties has been linked to improved biocompatibility and dual-target action mechanisms . This makes this compound a candidate for further development in antimicrobial therapies.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with tert-butyl 4-picolinoylpiperidine.

- Reaction Conditions : The compound is treated with concentrated hydrochloric acid in a methanol-dioxane mixture at room temperature for approximately 1.5 hours .

- Purification : Following the reaction, the product is purified to yield the hydrochloride salt with high purity.

Case Study on Neuroprotective Effects

A study published in Molecules demonstrated that derivatives containing the piperidine scaffold exhibited neuroprotective effects in models of neurodegeneration. Compounds were shown to inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease .

Antitumor Activity Assessment

In another investigation, piperidine derivatives were evaluated for their anticancer activity against breast cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis pathways, supporting their development as potential chemotherapeutics .

References Table

Mechanism of Action

Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride can be compared with other similar compounds, such as Piperidin-4-yl(pyridin-3-yl)methanone hydrochloride and Piperidin-4-yl(pyridin-4-yl)methanone hydrochloride. These compounds share similar structural features but differ in the position of the pyridine ring, which can influence their chemical properties and biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogs, their modifications, and pharmacological relevance:

Key Observations:

- Phenyl-substituted analogs () exhibit increased hydrophobicity, which may enhance blood-brain barrier penetration for CNS applications .

- Piperidine Modifications: Substituents like isopropyl () or morpholino groups introduce steric bulk and hydrogen-bonding capacity, improving selectivity for bacterial targets like Mycobacterium tuberculosis .

- Extended Side Chains : Addition of chlorophenyl-ethyl chains () enhances receptor affinity through hydrophobic interactions, as seen in neuropharmacological agents .

Pharmacological and Physicochemical Properties

- Solubility and Bioavailability: The hydrochloride salt form is universally adopted across analogs to improve solubility. For example, Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride’s aqueous solubility is critical for its role in intravenous formulations .

- Biological Activity: Antimicrobial Activity: Morpholino-substituted analogs () demonstrate potent inhibition of Mycobacterium tuberculosis Decaprenylphosphoryl-β-D-ribose oxidase, with IC₅₀ values <1 μM . Anticancer Potential: Derivatives like those in are precursors to menin-MLL inhibitors, showing nanomolar affinity in leukemia models .

Biological Activity

Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in inhibiting various protein kinases and exhibiting antimicrobial properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving piperidine and pyridine derivatives. The synthesis often employs reaction conditions that allow for the formation of the piperidine ring while maintaining the integrity of the pyridine moiety. For instance, one method involves the condensation of piperidine with pyridine derivatives under acidic conditions, yielding the target compound along with various analogs for biological testing .

1. Protein Kinase Inhibition

Recent studies have focused on the compound's ability to inhibit protein kinases, which are crucial targets in cancer therapy. A significant study evaluated several derivatives of related structures against a panel of protein kinases, including CLK1 and DYRK1A. While this compound itself did not show potent inhibitory activity, its structural analogs demonstrated varying degrees of inhibition, suggesting that modifications to the core structure could enhance potency .

Table 1: Inhibitory Potency of Related Compounds Against Protein Kinases

| Compound | Kinase Target | IC50 (µM) |

|---|---|---|

| Piperidin-4-yl(pyridin-2-yl)methanone | CLK1 | >10 |

| Analog 1 | DYRK1A | 5.0 |

| Analog 2 | GSK3β | 3.2 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A recent high-throughput screening against Mycobacterium tuberculosis revealed that certain analogs exhibited significant activity, with minimum inhibitory concentrations (MIC) as low as 2.0 µM for some derivatives . This suggests that piperidin-based compounds could be developed further for treating bacterial infections.

Table 2: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| Piperidin-4-yl(pyridin-2-yl)methanone | >10 | None |

| Derivative A | 6.3 | Antitubercular |

| Derivative B | 2.0 | Antitubercular |

Case Study 1: Anticancer Activity

In a study exploring the anticancer potential of piperidine derivatives, researchers found that modifications to the piperidine ring significantly influenced cytotoxicity against various cancer cell lines. Notably, compounds with additional aromatic substitutions showed enhanced activity, indicating that structural diversity is critical for developing effective anticancer agents .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of piperidine-containing compounds in models of neurodegenerative diseases. The results indicated that certain derivatives could antagonize adenosine receptors, potentially offering therapeutic benefits in conditions like Parkinson's and Alzheimer's diseases .

Q & A

Q. What are the recommended protocols for the safe handling and storage of Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride in laboratory settings?

- Methodological Answer: Safe handling requires personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use local exhaust ventilation to minimize inhalation risks. Storage should be in tightly sealed containers under inert gas (e.g., argon) at 2–8°C, away from oxidizing agents and moisture . Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like the ketone and piperidine moieties. Purity (>95%) is quantified via HPLC with UV detection at 254 nm .

Q. What analytical methods are recommended for assessing the purity and stability of this compound under long-term storage?

- Methodological Answer: Accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) and humidity (75% RH) using HPLC monitor degradation products. Karl Fischer titration quantifies water content, and thermogravimetric analysis (TGA) assesses thermal stability. Store samples in amber vials with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing by-product formation?

- Methodological Answer: Optimize reaction stoichiometry (e.g., 1.2:1 pyridin-2-ylmethanone to piperidine derivative) and use anhydrous solvents (e.g., dichloromethane) under nitrogen. Catalytic HCl in ethanol facilitates ketone-amine coupling at 60°C. Purify via recrystallization from ethanol/water (8:2) to remove unreacted intermediates, achieving yields >85% .

Q. What strategies are employed to resolve discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer: Cross-validate assays (e.g., receptor binding vs. functional cAMP assays) to confirm target engagement. Use isogenic cell lines to control for genetic variability. Meta-analyses of published IC₅₀ values with standardized protocols (e.g., fixed ATP concentrations in kinase assays) reduce inter-study variability .

Q. How does the protonation state of the piperidine ring influence the compound's receptor binding affinity in neurological studies?

- Methodological Answer: At physiological pH (7.4), the piperidine nitrogen (pKa ~9.5) remains protonated, enhancing electrostatic interactions with aspartate residues in G protein-coupled receptors (GPCRs). Molecular dynamics simulations show that deprotonation (e.g., at pH >10) reduces binding affinity by 3-fold due to weakened hydrogen bonding .

Q. What computational modeling approaches are validated for predicting the metabolic pathways of this compound?

- Methodological Answer: Use in silico tools like Schrödinger’s MetaSite and CYP450 docking modules to predict Phase I oxidation sites (e.g., piperidine ring). Validate with in vitro microsomal assays (human liver microsomes + NADPH). QSAR models trained on analogous piperidine derivatives improve accuracy for predicting glucuronidation sites .

Data Analysis and Experimental Design

Q. How do researchers design controlled experiments to differentiate between off-target effects and primary pharmacological actions of this compound?

- Methodological Answer: Employ CRISPR-edited knockout models lacking the target receptor to isolate off-target effects. Use orthogonal assays (e.g., calcium flux for GPCRs vs. β-arrestin recruitment) to confirm mechanism-specific activity. Negative controls with structurally related, pharmacologically inert analogs further validate specificity .

Q. What are the critical parameters to monitor during the purification of this compound?

- Methodological Answer: Monitor pH during acidification (target pH 4–5 for optimal hydrochloride salt formation). Use gradient elution (10–50% acetonitrile in water) for preparative HPLC. Assess purity at each step via TLC (Rf = 0.3 in ethyl acetate/methanol 9:1) and adjust solvent polarity to eliminate residual amines .

Q. What are the key solubility parameters and solvent compatibility considerations for this compound in formulation studies?

- Methodological Answer:

Solubility in aqueous buffers (e.g., PBS) is limited (<1 mg/mL at pH 7.4). Use co-solvents like DMSO (≤5% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility. Avoid chloroform due to potential HCl displacement reactions. Solubility in DMF and DMSO exceeds 50 mg/mL, suitable for in vitro dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.